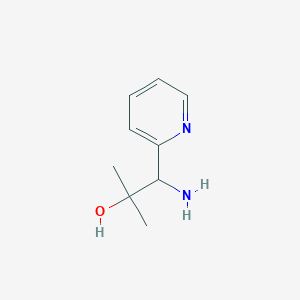

1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL

Description

1-Amino-2-methyl-1-(pyridin-2-yl)propan-2-ol is a pyridine-derived amino alcohol characterized by a chiral propan-2-ol backbone substituted with a methyl group at position 2 and a pyridin-2-yl group at position 1. This compound’s stereochemical complexity, arising from its chiral centers, enhances its utility in asymmetric synthesis and pharmaceutical applications.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-amino-2-methyl-1-pyridin-2-ylpropan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-5-3-4-6-11-7/h3-6,8,12H,10H2,1-2H3 |

InChI Key |

WXZGIOCMBZCJGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=CC=N1)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridineethanol with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities . The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols . Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, resulting in a variety of derivatives .

Scientific Research Applications

1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound is studied for its potential therapeutic properties . It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases . Additionally, it is used in the development of diagnostic tools and as a reagent in biochemical assays .

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways . The amino and pyridinyl groups in the compound allow it to bind to enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Hydrogen Bonding and Reactivity: The target compound’s amino and hydroxyl groups enable dual hydrogen-bonding interactions, distinguishing it from 2-(pyridin-2-yl)propan-2-ol (which lacks the amino group) . Compared to 2-Amino-2-Methyl-Propan-1-OL, the pyridine ring introduces π-π stacking capabilities, improving binding affinity in biological systems .

Stereochemical Influence: The chiral propan-2-ol backbone in the target compound contrasts with 3-(2-Aminopyridin-3-yl)propan-1-ol’s linear chain, leading to distinct spatial arrangements that affect solubility and enantioselectivity in catalysis .

Biological and Synthetic Applications: Tetrazole-containing analogues (e.g., compounds from ) exhibit enhanced bioactivity due to tetrazole’s metabolic stability, whereas the target compound’s amino group may favor protonation in physiological environments . The methylthio-substituted pyridine derivatives in demonstrate reduced polarity compared to the target compound, suggesting divergent solubility profiles .

Physicochemical and Functional Divergences

Table 2: Comparative Physicochemical Data

Critical Insights :

- The pyridin-2-yl group in the target compound increases aromaticity and π-system interactions compared to non-aromatic amino alcohols like 2-Amino-2-Methyl-Propan-1-OL .

- Functional group positioning (e.g., amino at C1 vs. C3 in ) significantly alters electronic properties, impacting reactivity in nucleophilic substitutions or metal coordination .

Biological Activity

1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL is an organic compound that features an amino alcohol structure with a pyridine ring. This compound holds significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is CHNO, with a molecular weight of approximately 179.25 g/mol.

Structural Characteristics

The compound's structure allows it to interact with various biological targets, influencing neurotransmitter systems and potentially modulating enzyme activities. The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) contributes to its biological versatility.

Research indicates that 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL may act as an inhibitor or modulator of specific enzymes or receptors. It has been shown to influence biochemical pathways related to neurochemistry and cellular signaling, suggesting its potential as a therapeutic agent.

Interaction with Cytochrome P450 Enzymes

Studies have indicated that this compound may interact with cytochrome P450 enzymes, which are critical in drug metabolism. Understanding these interactions is essential for developing drugs that effectively target specific pathways while minimizing side effects.

Pharmacological Properties

The pharmacological properties of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL include:

- Neurotransmitter Modulation : Potentially affects neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Enzyme Inhibition : May inhibit enzymes involved in critical metabolic pathways.

Antiproliferative Activity

In a study examining the antiproliferative effects of pyridine derivatives, compounds structurally similar to 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL were tested against various cancer cell lines. The results indicated that derivatives with similar functional groups exhibited significant antiproliferative activity, with IC values showing promise in inhibiting cell growth:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Derivative A | HeLa | 0.058 |

| Derivative B | MDA-MB-231 | 0.0046 |

| 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL | HSC-T6 | TBD |

These findings suggest that the structural features of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL could confer similar biological activities, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Properties

Preliminary studies have also suggested anti-inflammatory properties for compounds similar to 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL. These studies indicate that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.